6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. The starting materials may include 2-methylquinoline, azetidine, and pyranone derivatives. Key steps in the synthesis could involve:
Formation of the Quinoline Derivative: This may involve the alkylation of quinoline with methyl groups under basic conditions.
Azetidine Ring Formation: Azetidine can be synthesized through cyclization reactions involving appropriate amine and halide precursors.
Coupling Reactions: The quinoline and azetidine derivatives are then coupled with the pyranone ring through etherification or esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce more saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
Medically, the compound could be explored for its therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one would depend on its specific application. For example:
Pharmacological Action: It might interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which combines the properties of quinoline, azetidine, and pyranone moieties, potentially offering a broad range of applications and reactivity.
Properties
IUPAC Name |
6-methyl-4-[1-(2-methylquinoline-8-carbonyl)azetidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12-6-7-14-4-3-5-17(19(14)21-12)20(24)22-10-16(11-22)26-15-8-13(2)25-18(23)9-15/h3-9,16H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGHDYLZDIALGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)OC4=CC(=O)OC(=C4)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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